2-Amino-3-(4-aminopyridin-2-yl)propanoicaciddihydrochloride
CAS No.: 2248260-52-6
Cat. No.: VC6391306
Molecular Formula: C8H13Cl2N3O2
Molecular Weight: 254.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248260-52-6 |
|---|---|
| Molecular Formula | C8H13Cl2N3O2 |
| Molecular Weight | 254.11 |
| IUPAC Name | 2-amino-3-(4-aminopyridin-2-yl)propanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C8H11N3O2.2ClH/c9-5-1-2-11-6(3-5)4-7(10)8(12)13;;/h1-3,7H,4,10H2,(H2,9,11)(H,12,13);2*1H |
| Standard InChI Key | DTLYQRBVMMTFQM-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1N)CC(C(=O)O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The definitive molecular formula of 2-amino-3-(4-aminopyridin-2-yl)propanoic acid dihydrochloride is C₈H₁₃Cl₂N₃O₂, corresponding to a molecular weight of 254.11 g/mol. Discrepancies in reported molecular weights (e.g., 236.11 g/mol) likely arise from differences in salt forms or analytical methods. The compound’s IUPAC name reflects its bifunctional structure: an alpha-amino acid backbone with a 4-aminopyridin-2-yl substituent at the beta-carbon, protonated as a dihydrochloride salt.
Structural Characterization
The compound features:
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A pyridine ring with an amino group at the 4-position.
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A propanoic acid moiety with amino and carboxylic acid functional groups.
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Two hydrochloride counterions, enhancing solubility in polar solvents.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃Cl₂N₃O₂ | |
| Molecular Weight | 254.11 g/mol | |
| CAS Registry Number | 2248260-52-6 | |
| Chiral Centers | Alpha-carbon (S-configuration) |
The pyridine ring engages in π-π stacking and hydrogen bonding, while the amino and carboxyl groups enable zwitterionic behavior in aqueous solutions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, starting with the coupling of pyridine derivatives to amino acid precursors. A representative protocol includes:
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Protection of Functional Groups: The amino group of 4-aminopyridine is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
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Nucleophilic Substitution: The protected pyridine reacts with a beta-bromoalanine derivative under basic conditions to form the carbon-nitrogen bond .
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Deprotection and Salt Formation: Acidic hydrolysis removes protecting groups, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Boc₂O, DMAP, DCM, 0°C → RT | 85–90% |
| Coupling | K₂CO₃, DMF, 120–160°C, N₂ atmosphere | 70–75% |
| Deprotection | HCl (4M in dioxane), RT | >90% |
Optimization Challenges
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Temperature Control: Elevated temperatures (>160°C) during coupling risk pyridine ring decomposition.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to prevent hydrolysis .
Physicochemical Properties
Solubility and Stability
The compound is freely soluble in water (≥50 mg/mL) due to its ionic nature. In organic solvents:
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Methanol: 20–30 mg/mL
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DMSO: <5 mg/mL (limited by hydrochloride precipitation).
Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating storage under inert conditions.
Spectroscopic Data
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NMR (D₂O, 300 MHz): δ 8.32 (s, 1H, pyridine-H), 4.01 (t, 2H, CH₂), 3.77 (m, 1H, α-CH), 2.88 (d, 1H, β-CH₂) .
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Mass Spectrometry (ESI+): m/z 181.1 [M-2HCl+H]⁺, confirming the free base molecular ion .
Biochemical Applications
Enzyme Inhibition
The compound acts as a competitive inhibitor of tyrosine kinase and integrin receptors, with IC₅₀ values in the micromolar range . Its pyridine moiety coordinates with metal ions in enzyme active sites, while the amino acid backbone mimics natural substrates.
Peptidomimetic Design
In tumor imaging probes, derivatives of this compound are incorporated into αvβ3 integrin-targeting peptides, enhancing binding affinity through rigid pyridine interactions . For example, fluorinated analogs exhibit tumor-to-background ratios >5:1 in preclinical models .
Recent Research Advances
Radiopharmaceutical Applications
Recent studies exploit the compound’s chelating properties to synthesize ⁶⁸Ga-labeled tracers for PET imaging. A 2025 trial demonstrated 90% tumor uptake specificity in murine models .
Computational Modeling
Docking simulations reveal preferential binding to the ATP pocket of EGFR kinase, guiding the design of next-generation inhibitors.
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